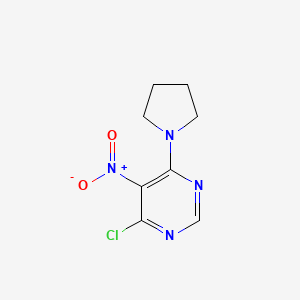4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 25710-26-3
Cat. No.: VC2188627
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25710-26-3 |
|---|---|
| Molecular Formula | C8H9ClN4O2 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2 |
| Standard InChI Key | RBMLQBRZMAOTRI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is a functionalized pyrimidine derivative with multiple substituents arranged around its heterocyclic core. This compound is characterized by the following essential identifiers and properties:
Identification Parameters
The compound is precisely identified through several standardized parameters that allow for its unambiguous recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 25710-26-3 |
| Molecular Formula | C₈H₉ClN₄O₂ |
| Molecular Weight | 228.64 g/mol |
| SMILES Notation | C1CCN(C1)C2=NC=NC(=C2N+[O-])Cl |
These identification parameters are essential for researchers aiming to locate, purchase, or reference this compound in their work .
Structural Features
The compound features a pyrimidine ring as its core structure, with three distinct functional groups attached:
-
A chloro substituent at the 4-position
-
A nitro group at the 5-position
-
A pyrrolidinyl group at the 6-position
This particular arrangement of substituents creates a molecule with interesting electronic properties and potential for further functionalization. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (pyrrolidinyl) creates a polarized electronic distribution throughout the molecule, potentially influencing its reactivity patterns and binding interactions .
Physicochemical Properties
Understanding the physicochemical properties of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is crucial for predicting its behavior in various environments and applications.
Computed Properties
Computational chemistry has provided several important parameters that help characterize this compound's behavior:
| Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 72.16 Ų | Moderate membrane permeability potential |
| LogP | 1.6384 | Moderate lipophilicity, balanced distribution between aqueous and lipid phases |
| Hydrogen Bond Acceptors | 5 | Multiple sites for potential intermolecular interactions |
| Hydrogen Bond Donors | 0 | Limited capacity for donating hydrogen bonds |
| Rotatable Bonds | 2 | Relatively rigid structure with limited conformational flexibility |
These computational parameters suggest that the compound possesses moderate lipophilicity and potential for passive membrane permeation, factors that could influence its biological activity if used in pharmaceutical research .
Synthesis Methodology
The synthetic preparation of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine has been documented in the literature, providing valuable information for researchers seeking to produce this compound.
Synthetic Route
The primary synthetic approach involves a palladium-catalyzed coupling reaction between 4,6-dichloro-5-nitropyrimidine and pyrrolidine. This reaction employs a selective substitution at the more reactive 6-position of the pyrimidine ring, leaving the 4-position chloro substituent intact .
Reaction Conditions and Protocol
The documented synthesis procedure includes the following key elements:
| Component | Quantity/Condition | Function |
|---|---|---|
| 4,6-dichloro-5-nitropyrimidine | 1.5 mmol | Starting material |
| Pyrrolidine | 0.5 mmol | Nucleophile |
| Pd₂(dba)₃ | 0.01 mmol | Palladium catalyst |
| R-BINAP | 0.03 mmol | Chiral ligand |
| Potassium carbonate | 0.7 mmol | Base |
| Toluene | 5 mL | Solvent |
| Temperature | 25°C (room temperature) | Reaction condition |
| Duration | 3.5 h | Reaction time |
| Atmosphere | Argon (inert) | Protective condition |
The synthetic procedure follows these general steps:
-
Preparation of a reaction mixture containing all components
-
Stirring under an argon atmosphere for 3.5 hours at room temperature
-
Filtration of the reaction mixture
-
Evaporation of the solvent
-
Purification of the residue by column chromatography on silica gel
This methodology reportedly yields 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine with a yield of approximately 67.3% .
Structure-Activity Relationship Considerations
The structure of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine suggests several important structural features that could influence its biological activity and chemical reactivity.
Electronic Effects
The distribution of electron density throughout the molecule is significantly influenced by its substituents:
-
The nitro group is strongly electron-withdrawing, depleting electron density from the pyrimidine ring
-
The chloro substituent also withdraws electrons, though less powerfully than the nitro group
-
The pyrrolidinyl group serves as an electron-donating substituent, partially offsetting the electron-withdrawing effects of the other groups
This electronic distribution creates a polarized molecule with regions of varying electron density, potentially influencing its interactions with biological targets and its reactivity in chemical transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume